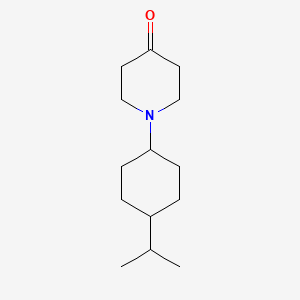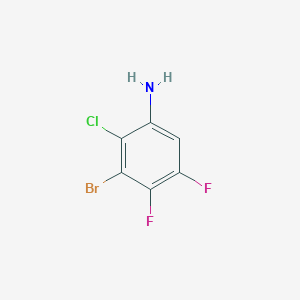
2-amino-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of an amino group, a phenol group, and a quinazoline moiety substituted with methoxy groups. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amination and Phenol Formation: The amino group and phenol group can be introduced through nucleophilic substitution reactions using appropriate amines and phenols under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
2-amino-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroquinazolines and related compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-amino-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
4-amino-2-chloro-6,7-dimethoxyquinazoline: A related compound with similar structural features but different substituents.
2-chloro-6,7-dimethoxyquinazolin-4-amine: Another quinazoline derivative with different functional groups.
Uniqueness
2-amino-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its methoxy-substituted quinazoline core also contributes to its distinct chemical and biological properties.
属性
分子式 |
C16H15N3O4 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC 名称 |
2-amino-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol |
InChI |
InChI=1S/C16H15N3O4/c1-21-14-6-10-12(7-15(14)22-2)18-8-19-16(10)23-9-3-4-13(20)11(17)5-9/h3-8,20H,17H2,1-2H3 |
InChI 键 |
DPPWBTNTUAPJDJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC(=C(C=C3)O)N)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1-[Di-(2-hydroxyethyl)]-3-phenylurea](/img/structure/B8601856.png)







![1-[4-(1,3-Thiazol-4-yl)phenyl]ethan-1-one](/img/structure/B8601921.png)

